molecular formula C12H9N3O2S2 B213840 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide

2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide

Cat. No. B213840
M. Wt: 291.4 g/mol
InChI Key: VQJZHNAEDKHXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide, also known as MTTF, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. MTTF is a member of the thiadiazole family, which has been extensively studied for its biological activities.

Mechanism of Action

2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide's mechanism of action is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes and proteins, leading to the inhibition of cell growth and proliferation. 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide has been shown to have various biochemical and physiological effects. It has been found to decrease the production of inflammatory cytokines, which play a role in the development of inflammation and autoimmune diseases. 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide has also been shown to decrease the expression of certain genes involved in cancer cell growth and proliferation. Additionally, 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide has been shown to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide in lab experiments is its relatively low toxicity compared to other compounds. Additionally, 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are numerous future directions for the study of 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide. One direction is to further investigate its potential as a neuroprotective agent for the treatment of neurological disorders. Another direction is to study its potential as an anticancer agent, particularly in combination with other compounds. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis and purification methods.

Synthesis Methods

2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide can be synthesized using a multistep process. The first step involves the synthesis of 2-amino-5-(2-thienyl)-1,3,4-thiadiazole, which is then reacted with furfurylamine to form 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide. The purity and yield of 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide can be improved by recrystallization and chromatography.

Scientific Research Applications

2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide has shown promising results in various scientific research applications. It has been studied for its potential anticancer, antiviral, and anti-inflammatory properties. 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide has also been investigated for its ability to inhibit the growth of bacteria and fungi. Additionally, 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.

properties

Product Name

2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide

Molecular Formula

C12H9N3O2S2

Molecular Weight

291.4 g/mol

IUPAC Name

2-methyl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)furan-3-carboxamide

InChI

InChI=1S/C12H9N3O2S2/c1-7-8(4-5-17-7)10(16)13-12-15-14-11(19-12)9-3-2-6-18-9/h2-6H,1H3,(H,13,15,16)

InChI Key

VQJZHNAEDKHXAA-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)C(=O)NC2=NN=C(S2)C3=CC=CS3

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=NN=C(S2)C3=CC=CS3

Origin of Product

United States

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